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Vanillin vanillate - 100644-89-1

Vanillin vanillate

Catalog Number: EVT-12878789
CAS Number: 100644-89-1
Molecular Formula: C16H14O6
Molecular Weight: 302.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Vanillin vanillate can be sourced from natural vanilla beans (Vanilla planifolia), where it may occur as a minor component. It can also be synthesized chemically or biotechnologically from various precursors, including lignin, guaiacol, and ferulic acid. The extraction process from vanilla beans typically involves curing methods that enhance the flavor profile of the vanilla, while synthetic routes often aim to produce vanillin vanillate in a more cost-effective manner.

Classification
  • Chemical Name: Vanillin vanillate
  • Type: Aromatic ester
  • Molecular Formula: C₁₅H₁₄O₄
  • CAS Number: 122-80-5
Synthesis Analysis

Methods of Synthesis

  1. Chemical Synthesis:
    • Vanillin vanillate can be synthesized through esterification reactions between vanillin and vanillic acid. This reaction typically requires an acid catalyst and heat to facilitate the formation of the ester bond.
    • Another common method involves the use of guaiacol as a starting material, which undergoes a series of reactions including methylation and oxidation to yield vanillin, followed by esterification to produce vanillin vanillate.
  2. Biotechnological Synthesis:
    • Recent advancements have explored the use of microbial fermentation processes to produce vanillin and its derivatives. For example, specific strains of bacteria such as Escherichia coli have been engineered to convert lignin-derived compounds into vanillin and subsequently into vanillin vanillate through enzymatic pathways .

Technical Details

The synthesis often involves controlling reaction parameters such as temperature, pH, and reaction time to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are employed for monitoring the reaction progress and isolating the final product.

Molecular Structure Analysis

Structure

The molecular structure of vanillin vanillate features a benzene ring substituted with an aldehyde group (from vanillin) and a carboxylate group (from vanillic acid). The ester linkage connects these two moieties.

  • Structural Formula:
    C15H14O4\text{C}_{15}\text{H}_{14}\text{O}_{4}

Data

  • Molecular Weight: 258.27 g/mol
  • Melting Point: Approximately 70°C
  • Boiling Point: Not well-documented but expected to decompose before boiling.
Chemical Reactions Analysis

Reactions Involving Vanillin Vanillate

  1. Esterification Reaction:
    • The formation of vanillin vanillate from vanillin and vanillic acid can be represented as follows:
    Vanillin+Vanillic AcidAcid CatalystVanillin Vanillate+Water\text{Vanillin}+\text{Vanillic Acid}\xrightarrow{\text{Acid Catalyst}}\text{Vanillin Vanillate}+\text{Water}
  2. Hydrolysis Reaction:
    • Under acidic or basic conditions, vanillin vanillate can hydrolyze back into its constituent acids:
    Vanillin Vanillate+WaterAcid BaseVanillin+Vanillic Acid\text{Vanillin Vanillate}+\text{Water}\xrightarrow{\text{Acid Base}}\text{Vanillin}+\text{Vanillic Acid}

Technical Details

These reactions are crucial in understanding the stability and reactivity of vanillin vanillate in various environments, particularly in food products where it may be subjected to heat or moisture.

Mechanism of Action

Process

The mechanism through which vanillin vanillate exerts its flavoring properties involves interaction with taste receptors on the tongue, primarily those sensitive to sweetness. The aromatic profile also plays a significant role in olfactory perception.

Data

Studies indicate that compounds like vanillin can activate specific G-protein-coupled receptors (GPCRs), leading to a cascade of signaling events that result in the perception of flavor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Characteristic sweet vanilla scent
  • Solubility: Soluble in organic solvents such as ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can participate in various chemical reactions typical of esters, including hydrolysis and transesterification.
Applications

Scientific Uses

  1. Food Industry: Used as a flavoring agent in various food products due to its pleasant aroma and taste.
  2. Fragrance Industry: Employed in perfumes and scented products for its sweet vanilla scent.
  3. Pharmaceuticals: Investigated for potential therapeutic properties due to its antioxidant activities.
  4. Biotechnology Research: Used in studies related to biosensors for detecting compounds associated with flavor production .

Properties

CAS Number

100644-89-1

Product Name

Vanillin vanillate

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

InChI

InChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3

InChI Key

NJJAAEQSAYYXBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC

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